Cas no 2877655-03-1 (N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide)
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- F6801-3948
- N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide
- 2877655-03-1
- AKOS040878399
- N-(4-Fluorophenyl)-4-[[(3-methyl-2-pyrazinyl)oxy]methyl]-1-piperidineacetamide
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- Inchi: 1S/C19H23FN4O2/c1-14-19(22-9-8-21-14)26-13-15-6-10-24(11-7-15)12-18(25)23-17-4-2-16(20)3-5-17/h2-5,8-9,15H,6-7,10-13H2,1H3,(H,23,25)
- InChI Key: WZWAHMQXJHUIDI-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC=C(F)C=C2)=O)CCC(COC2=NC=CN=C2C)CC1
Computed Properties
- Exact Mass: 358.18050415g/mol
- Monoisotopic Mass: 358.18050415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 67.4Ų
Experimental Properties
- Density: 1.225±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 524.4±50.0 °C(Predicted)
- pka: 13.67±0.70(Predicted)
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6801-3948-2μmol |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-5μmol |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-10μmol |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-20μmol |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-1mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-2mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-3mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-4mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-5mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6801-3948-10mg |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide |
2877655-03-1 | 10mg |
$118.5 | 2023-09-07 |
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide: A Comprehensive Overview
N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide, with the CAS number 2877655-03-1, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a fluorophenyl group, a piperidine ring, and a pyrazine moiety. These elements contribute to its potential as a bioactive molecule with diverse applications in drug discovery.
The molecular structure of this compound is notable for its intricate connectivity. The fluorophenyl group is a common substituent in pharmaceuticals, often enhancing lipophilicity and bioavailability. The piperidine ring, a six-membered amine-containing structure, adds rigidity and can influence the compound's pharmacokinetic properties. Furthermore, the presence of the pyrazine moiety introduces aromaticity and potential hydrogen bonding capabilities, which are crucial for molecular interactions within biological systems.
Recent studies have explored the synthesis of this compound through various routes, emphasizing the importance of stereochemistry and regioselectivity. Researchers have employed advanced techniques such as Suzuki coupling and Stille cross-coupling reactions to achieve high yields and purity. These methods not only ensure the reliability of the synthesis process but also pave the way for large-scale production if required.
In terms of pharmacological activity, this compound has shown promising results in preclinical models. It exhibits moderate to high potency in inhibiting key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). Additionally, it has demonstrated selectivity towards certain receptor subtypes, making it a potential candidate for targeted therapies. Recent findings suggest that it may also possess anti-inflammatory properties, further broadening its therapeutic potential.
The application of computational chemistry tools has been instrumental in understanding the compound's behavior at the molecular level. Molecular docking studies have revealed that it binds effectively to specific pockets on target proteins, highlighting its potential as a lead compound for drug development. Furthermore, quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the design of analogs with improved pharmacokinetic profiles.
Despite its promising attributes, challenges remain in optimizing its bioavailability and minimizing off-target effects. Ongoing research is focused on modifying the compound's structure to enhance its solubility and stability while maintaining its therapeutic efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials.
In conclusion, N-(4-fluorophenyl)-2-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)acetamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with cutting-edge synthetic and analytical techniques, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unfold, this compound holds immense promise for addressing unmet medical needs across various therapeutic areas.
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